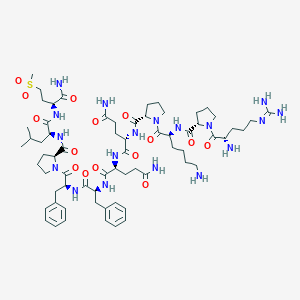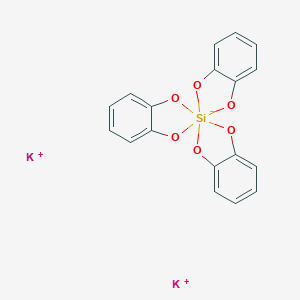
LHRH (2-10), Trp(6)-
Overview
Description
(D-Trp6)-LHRH (2-10) is a polypeptide that can be found through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. It is commonly used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The synthesis of (D-Trp6)-LHRH (2-10) involves assembling the constituent amino acids in a specific sequence. The chemical structure of this polypeptide is essential for its biological activity. Researchers employ solid-phase peptide synthesis (SPPS) or other methods to create this peptide .
Molecular Structure Analysis
The molecular formula of (D-Trp6)-LHRH (2-10) is C₅₉H₇₇N₁₇O₁₁ , with a molecular weight of approximately 1200.35 g/mol . The sequence of amino acids in this polypeptide is: His-Trp-Ser-Tyr-{d-Trp}-Leu-Arg-Pro-Gly-NH₂ .
Scientific Research Applications
Regulation of Pituitary Hormone Secretion
The analogs of LHRH, including “LHRH (2-10), Trp(6)-”, have been studied for their effects on the secretion of pituitary hormones. Research has shown that these analogs can influence the levels of messenger RNA (mRNA) for the common α-subunit of glycoprotein hormones and LHβ in rat anterior pituitary cells in culture . This regulation is crucial for understanding and potentially treating conditions related to pituitary function.
Treatment of Hormone-Sensitive Tumors
LHRH analogs have applications in treating hormone-sensitive tumors, such as those secreting luteinizing hormone (LH). For instance, a study reported that an LHRH agonist increased rather than lowered LH and α-subunit levels in a patient with an LH-secreting pituitary tumor . This paradoxical effect suggests a complex interaction with tumor cells that could be harnessed for therapeutic purposes.
Management of Precocious Puberty
Delayed-release formulations of LHRH analogs, including “LHRH (2-10), Trp(6)-”, have been used to suppress pituitary and gonadal secretion in cases of precocious puberty . This application is significant for managing early onset puberty and its associated clinical and biochemical abnormalities.
Understanding Hormone Resistance
Studies involving “LHRH (2-10), Trp(6)-” have contributed to our understanding of hormone resistance. For example, the blunted responsiveness to LHRH administration and the lack of response to clomiphene citrate suggest tumor autonomy and abnormal central regulatory mechanisms . This knowledge is vital for developing treatments for resistant hormone-secreting tumors.
Metabolic Clearance and Degradation
Research on the metabolism of LHRH analogs, including “LHRH (2-10), Trp(6)-”, has provided insights into their metabolic clearance rates and resistance to degradation . These properties are essential for designing more effective and longer-lasting therapeutic agents.
Receptor Binding Affinity
The enhanced biological activity of LHRH analogs is partly due to their higher binding affinity for LHRH receptors . This characteristic is crucial for the development of drugs that can more effectively target and modulate the LHRH receptor pathway.
Safety and Hazards
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWVNLFGWKCIA-ZXEZBUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H77N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148736 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LHRH (2-10), Trp(6)- | |
CAS RN |
108787-46-8 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108787-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)










![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
